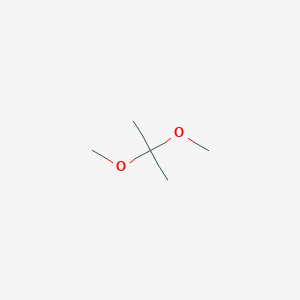

2,2-Dimethoxypropane

Cat. No. B042991

Key on ui cas rn:

77-76-9

M. Wt: 104.15 g/mol

InChI Key: HEWZVZIVELJPQZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06955890B2

Procedure details

PGH is synthesized from tri(monocyclohexylammonium) 2-phosphoglycolate (Sigma-Aldrich Chemie GmBH, Germany), which is first converted into the free acid form using Dowex 50W-H+. Treatment of the 2-phosphoglycolic acid with 2,2-dimethoxypropane in methanol yielded the methyl ester 2PG, which is converted to PGH (Collins, K. D. (1974) J. Biol. Chem. 249:136-142). Purification of PGH to homogeneity is done on a DEAE Sephadex A-25 column using a 0-0.4 M lithium chloride gradient. Two consecutive purification columns are needed to obtain a product free of 2PG. PGH is isolated from LiCl by precipitation with barium salts (Lewis, D. J. & Lowe, G., (1977) Eu.r.J. Biochem. October, 17;80(1):119-33). The purity of the barium salt of PGH was confirmed by P NMR and H NMR and mass spectrometry. PGH solutions are prepared as described (Lewis & Lowe, 1977), and the concentration of dissolved PGH is determined spectrophotometrically (Collins, 1974).

Name

tri(monocyclohexylammonium) 2-phosphoglycolate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[P:1]([O:5][CH2:6][C:7]([O-:9])=[O:8])([OH:4])([OH:3])=[O:2].[CH:10]1([NH3+])[CH2:15]CCC[CH2:11]1.C1([NH3+])CCCCC1.C1([NH3+])CCCCC1.P([O:35][CH2:36]C([O-])=O)(O)(O)=O.P([O:44][CH2:45]C([O-])=O)(O)(O)=O>CO>[P:1]([O:5][CH2:6][C:7]([OH:9])=[O:8])([OH:4])([OH:3])=[O:2].[CH3:36][O:35][C:10]([O:44][CH3:45])([CH3:15])[CH3:11] |f:0.1.2.3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

|

Name

|

tri(monocyclohexylammonium) 2-phosphoglycolate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(O)(O)OCC(=O)[O-].C1(CCCCC1)[NH3+].C1(CCCCC1)[NH3+].C1(CCCCC1)[NH3+].P(=O)(O)(O)OCC(=O)[O-].P(=O)(O)(O)OCC(=O)[O-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

P(=O)(O)(O)OCC(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(C)(C)OC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06955890B2

Procedure details

PGH is synthesized from tri(monocyclohexylammonium) 2-phosphoglycolate (Sigma-Aldrich Chemie GmBH, Germany), which is first converted into the free acid form using Dowex 50W-H+. Treatment of the 2-phosphoglycolic acid with 2,2-dimethoxypropane in methanol yielded the methyl ester 2PG, which is converted to PGH (Collins, K. D. (1974) J. Biol. Chem. 249:136-142). Purification of PGH to homogeneity is done on a DEAE Sephadex A-25 column using a 0-0.4 M lithium chloride gradient. Two consecutive purification columns are needed to obtain a product free of 2PG. PGH is isolated from LiCl by precipitation with barium salts (Lewis, D. J. & Lowe, G., (1977) Eu.r.J. Biochem. October, 17;80(1):119-33). The purity of the barium salt of PGH was confirmed by P NMR and H NMR and mass spectrometry. PGH solutions are prepared as described (Lewis & Lowe, 1977), and the concentration of dissolved PGH is determined spectrophotometrically (Collins, 1974).

Name

tri(monocyclohexylammonium) 2-phosphoglycolate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[P:1]([O:5][CH2:6][C:7]([O-:9])=[O:8])([OH:4])([OH:3])=[O:2].[CH:10]1([NH3+])[CH2:15]CCC[CH2:11]1.C1([NH3+])CCCCC1.C1([NH3+])CCCCC1.P([O:35][CH2:36]C([O-])=O)(O)(O)=O.P([O:44][CH2:45]C([O-])=O)(O)(O)=O>CO>[P:1]([O:5][CH2:6][C:7]([OH:9])=[O:8])([OH:4])([OH:3])=[O:2].[CH3:36][O:35][C:10]([O:44][CH3:45])([CH3:15])[CH3:11] |f:0.1.2.3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

|

Name

|

tri(monocyclohexylammonium) 2-phosphoglycolate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(O)(O)OCC(=O)[O-].C1(CCCCC1)[NH3+].C1(CCCCC1)[NH3+].C1(CCCCC1)[NH3+].P(=O)(O)(O)OCC(=O)[O-].P(=O)(O)(O)OCC(=O)[O-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

P(=O)(O)(O)OCC(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(C)(C)OC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |